molecular formula C19H23F2NO2 B2639255 2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797900-98-1

2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2639255
CAS No.: 1797900-98-1
M. Wt: 335.395
InChI Key: VVRLRKURNVCMEW-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide ( 1797900-98-1) is a specialized chemical compound with a molecular weight of 335.39 g/mol and a molecular formula of C19H23F2NO2 . This benzamide derivative features a unique molecular architecture, combining a 2,6-difluorobenzamide group with a methoxy-substituted adamantyl moiety . The adamantane group is known for its lipophilicity and rigid cage structure, which can be leveraged in medicinal chemistry to improve pharmacokinetic properties or in materials science to create specific structural motifs. The compound is offered with a guaranteed purity of 90% or higher and is available for research applications in various quantities from suppliers such as Life Chemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the supplier's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2,6-difluoro-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO2/c1-24-19(13-6-11-5-12(8-13)9-14(19)7-11)10-22-18(23)17-15(20)3-2-4-16(17)21/h2-4,11-14H,5-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRLRKURNVCMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2-methoxyadamantane.

    Amidation Reaction: The carboxylic acid group of 2,6-difluorobenzoic acid is converted to an amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Methoxyadamantane Addition: The methoxyadamantane moiety is introduced through a nucleophilic substitution reaction, where the methoxy group acts as a leaving group, allowing the adamantane structure to attach to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), methanol (MeOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Halogenated Benzamides

  • N-(2,6-Dichlorophenyl)benzamide derivatives (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide): These compounds feature chlorine substituents instead of fluorine. The trans conformation of the amide group (N–H and C=O bonds) is conserved, as observed in crystallographic studies . Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions.
  • 2,6-Difluoro-N-(prop-2-ynyl)benzamide: This analog shares the 2,6-difluorobenzamide core but lacks the adamantane group. Its crystal structure (monoclinic, a = 5.0479 Å, b = 19.738 Å, c = 9.2428 Å, β = 91.432°) demonstrates planar amide geometry, with intermolecular hydrogen bonds stabilizing the lattice . The adamantane in the target compound likely disrupts this planarity, increasing steric bulk.

B. Adamantane-Containing Derivatives

  • N-(2-Methoxyadamantan-2-yl)methyl analogs : Adamantane’s bicyclic structure enhances lipophilicity (logP ~4–5) and resistance to oxidative degradation. Methoxy groups at the 2-position may participate in hydrogen bonding or act as steric shields, as seen in adamantane-based pharmaceuticals (e.g., antiviral agents) .

C. Functional Group Variations

  • 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) : This compound replaces fluorine with a hydroxyl group and incorporates a methoxyphenethylamine chain. The hydroxyl group increases polarity (mp = 96°C) but reduces bioavailability compared to fluorine .
Physicochemical Properties
Compound Substituents Melting Point (°C) logP (Predicted) Crystallographic Data
2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide 2,6-F₂, adamantyl-methoxy N/A ~3.8–4.2 Likely monoclinic (analog-based)
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl, 2,6-Cl₂ N/A ~4.5 Orthorhombic, Pna2₁
2,6-Difluoro-N-(prop-2-ynyl)benzamide 2,6-F₂, propargyl N/A ~2.1 Monoclinic, P21/c
Rip-B 2-OH, 3,4-(OCH₃)₂ 96 ~2.5 N/A

Biological Activity

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H18F2N2O2
  • Molecular Weight : 296.31 g/mol
  • IUPAC Name : this compound

The presence of fluorine atoms and the adamantane moiety in its structure suggest that this compound may exhibit enhanced lipophilicity and binding affinity to biological targets.

Anti-inflammatory Effects

Benzamides have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in conditions like arthritis and other inflammatory diseases. While specific data on this compound are sparse, the general class of benzamides has been noted for such activities.

Case Studies and Experimental Data

  • In vitro Studies : A study involving various benzamide derivatives showed that modifications at the aromatic ring could significantly affect their biological activity. Compounds with electron-withdrawing groups like fluorine exhibited enhanced potency against cancer cell lines .
  • In vivo Efficacy : In animal models, certain benzamide derivatives demonstrated a reduction in tumor size and improved survival rates when administered at therapeutic doses. This suggests a potential for translating findings from this compound into clinical settings.

Data Table: Biological Activities of Related Benzamides

Compound NameActivity TypeTarget(s)EfficacyReference
N-(1,3,4-thiadiazol-2-yl)benzamide derivativesAnticancerEGFR, HER-2High inhibition in MCF-7
Benzamide analogsAnti-inflammatoryPro-inflammatory cytokinesReduced cytokine levels
4-Bromo-N-methylbenzamideAnticancerTyrosinaseStrong inhibition

Q & A

Q. Critical Factors :

  • Temperature control during coupling to prevent racemization.
  • Solvent choice (e.g., DMF for solubility vs. DCM for reactivity).
  • Catalytic additives (e.g., DMAP) to enhance reaction efficiency.

Basic: Which spectroscopic and crystallographic methods are essential for structural validation?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons, adamantane methoxy group at δ 3.2–3.5 ppm) .
  • ¹⁹F NMR : Verify fluorine positions (δ -110 to -120 ppm for aromatic fluorines).

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion).

X-ray Crystallography : Resolve stereochemistry and adamantane conformation. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Q. Example Workflow :

  • Grow single crystals via slow evaporation (acetone/hexane).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using Olex2 or WinGX with SHELXL .

Basic: How is preliminary biological activity assessed for this compound?

Methodological Answer:

Enzyme Inhibition Assays :

  • PI3K Inhibition : Use fluorescence-based ATP competition assays (IC₅₀ determination) .
  • PTP1B Inhibition : Monitor para-nitrophenyl phosphate (pNPP) hydrolysis via UV-Vis (λ = 405 nm) .

Cellular Assays :

  • Anti-proliferation (MTT assay in cancer cell lines, e.g., MCF-7).
  • Cytokine modulation (ELISA for IL-6/TNF-α in macrophage models) .

Controls : Include reference inhibitors (e.g., LY294002 for PI3K) and vehicle-only controls.

Advanced: How are structure-activity relationship (SAR) studies designed to optimize target binding?

Methodological Answer:

Substituent Variation :

  • Replace methoxyadamantane with bulkier groups (e.g., ethoxy) to assess steric effects.
  • Modify fluorine positions (e.g., 2,4-difluoro vs. 2,6-difluoro) to probe electronic interactions.

Binding Assays :

  • Surface plasmon resonance (SPR) to measure KD values for target proteins.
  • Molecular docking (AutoDock Vina) to predict binding poses in PI3K or CRAC channel active sites .

Case Study : In CRAC channel inhibitors, increasing adamantane hydrophobicity improved membrane permeability but reduced aqueous solubility .

Advanced: How can X-ray crystallography resolve discrepancies in proposed conformations?

Methodological Answer:

Data Collection :

  • Resolve adamantane chair vs. boat conformations via high-resolution (<1.0 Å) datasets.
  • Use synchrotron sources for weak scatterers (e.g., fluorine atoms).

Refinement :

  • Apply anisotropic displacement parameters for fluorine and oxygen atoms.
  • Validate using R-factor convergence (R1 < 0.05) and residual density maps .

Example : In a related adamantane derivative, crystallography confirmed methoxy group axial positioning, which NMR alone could not resolve .

Advanced: What computational strategies predict off-target interactions?

Methodological Answer:

Pharmacophore Modeling :

  • Use Schrödinger Phase to align with kinase ATP-binding sites.

Machine Learning :

  • Train random forest models on ChEMBL bioactivity data to predict CYP450 inhibition.

MD Simulations :

  • Run 100 ns simulations (AMBER force field) to assess adamantane moiety flexibility in lipid bilayers .

Validation : Cross-check with thermal shift assays (TSA) for unintended protein stabilization.

Advanced: How should conflicting data in biological assays be analyzed?

Methodological Answer:

Identify Variables :

  • Check assay conditions (e.g., DMSO concentration, cell passage number).
  • Compare IC₅₀ values across labs using standardized protocols (e.g., CLSI guidelines).

Mechanistic Studies :

  • Use CRISPR knockouts to confirm target specificity (e.g., PI3K vs. mTOR off-target effects).
  • Perform isothermal titration calorimetry (ITC) to validate binding stoichiometry .

Case Study : Discrepancies in anti-inflammatory activity were traced to batch-dependent impurities (<95% purity) .

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